Pimodivir hydrochloride hemihydrate, also known as VX-787 or JNJ-63623872, is an antiviral compound developed primarily for the treatment of influenza. It functions as an inhibitor of the influenza virus polymerase basic protein 2, which is crucial for the virus's replication process. The compound has demonstrated significant efficacy in preclinical studies and early-phase clinical trials, although its development was halted due to insufficient benefits compared to existing treatments .
Pimodivir is classified as an antiviral agent specifically targeting the influenza virus. It is a member of a class of drugs that inhibit the RNA-dependent RNA polymerase, a vital enzyme in the viral life cycle. The chemical formula for pimodivir is CHFNO, with a molar mass of approximately 399.402 g/mol .
The synthesis of pimodivir involves several key steps:
Pimodivir's molecular structure features a complex arrangement that includes a fluorinated aromatic system and a nitrogen-containing heterocyclic moiety. The three-dimensional structure can be analyzed using X-ray crystallography, revealing interactions with the target protein PB2.
The structural data obtained from crystallographic studies indicate how pimodivir binds to its target and how modifications in PB2 can affect binding affinity and resistance mechanisms .
Pimodivir primarily acts through its interaction with the PB2 subunit of the influenza virus polymerase complex. The mechanism involves:
The detailed reaction pathways highlight the importance of molecular interactions in determining both efficacy and resistance profiles.
The mechanism by which pimodivir exerts its antiviral effects involves several steps:
Experimental data suggest that pimodivir has a low effective concentration (EC50) ranging from 0.13 to 3.2 nM, indicating potent antiviral activity against various strains of influenza .
Pimodivir hydrochloride hemihydrate exhibits specific physical and chemical properties that are critical for its function:
These properties are essential for developing effective pharmaceutical formulations .
Pimodivir has primarily been investigated for its potential use in treating influenza infections. Its unique mechanism of action makes it a valuable candidate for addressing antiviral resistance seen with traditional neuraminidase inhibitors like oseltamivir.
Despite its halted development due to lack of comparative advantage over existing treatments, pimodivir remains a significant compound in the ongoing search for effective antiviral therapies against influenza .
Pimodivir hydrochloride hemihydrate (CAS 1777721-70-6), also designated as VX-787 hydrochloride hemihydrate or JNJ-63623872, is a complex molecular entity with the chemical formula C₂₀H₁₉F₂N₅O₂·HCl·½H₂O and a molecular weight of 444.87 g/mol [1] [4] [9]. Its IUPAC name is (2S,3S)-3-((5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hemihydrate [5] [9]. The structure integrates a bicyclic octane carboxylic acid core with a stereospecific configuration (2S,3S), critical for binding to the influenza A PB2 subunit. The fluorine-substituted pyrrolopyridine and pyrimidine rings enable π-π stacking and hydrogen bonding within the PB2 cap-binding domain [6] [10]. The hydrochloride salt enhances aqueous solubility, while the hemihydrate component stabilizes the crystalline lattice under ambient conditions [4] [9].
Property | Pimodivir HCl Hemihydrate | Anhydrous Pimodivir |
---|---|---|
CAS Number | 1777721-70-6 | 1629869-44-8 |
Molecular Formula | C₂₀H₁₉F₂N₅O₂·HCl·0.5H₂O | C₂₀H₁₉F₂N₅O₂ |
Molecular Weight (g/mol) | 444.87 | 399.40 |
Synonyms | VX-787 HCl, JNJ-63623872 | VX-787, Pimodivir base |
Key Stereochemistry | (2S,3S)-bicyclo[2.2.2]octane | (2S,3S)-bicyclo[2.2.2]octane |
The cap-binding domain (residues 318-483) of influenza A PB2 complexed with pimodivir has been resolved at 1.55 Å resolution (PDB ID: 7AS0) [10]. Crystallographic data reveals that pimodivir occupies the m⁷GTP cap-binding pocket through:
Parameter | Value |
---|---|
Resolution | 1.55 Å |
Space Group | P1 |
Unit Cell Dimensions | a=29.3 Å, b=36.95 Å, c=38.34 Å |
Angles | α=71.12°, β=75.62°, γ=76.26° |
R-value (Work) | 0.183 |
Ligand Interactions | H-bond: Lys376, Glu361; π-stacking: Phe323, Phe404 |
Resistance Mutations | F404Y (257-fold ↓ affinity), M431I (57-fold ↓ affinity) |
Pimodivir hydrochloride exhibits distinct solid-state forms, with the hemihydrate being the thermodynamically stable phase under ambient conditions [9]. Hydrate formation dynamics are influenced by:
Property | Hemihydrate | Anhydrous Form | Higher Hydrate |
---|---|---|---|
Stability (RT) | >24 months | Hygroscopic | <1 month |
RH Stability Range | 20–80% | N/A | >85% |
Dehydration Temperature | >100°C | N/A | 60–80°C |
Crystalline Structure | Channel hydrate | Amorphous | Layer hydrate |
Impact on Bioactivity | Maintains conformation | Variable bioavailability | Reduced solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7